20S-hydroxycholesterol
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Overview
Description
20S-Hydroxycholesterol is a steroid belonging to the oxysterol class. It is a human metabolite of cholesterol and has been the subject of extensive research due to its significant role in human health. This compound has been identified as an allosteric activator of the Hedgehog signaling pathway, which has implications in cancer research . Additionally, this compound has been recognized as an endogenous ligand for the sigma-2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20S-Hydroxycholesterol typically involves the hydroxylation of cholesterol. This can be achieved through various chemical reactions, including the use of specific enzymes or chemical reagents that introduce a hydroxyl group at the 20th carbon position of the cholesterol molecule .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through metabolic pathways. These methods are designed to be efficient and scalable to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 20S-Hydroxycholesterol undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or other nucleophiles that can replace existing functional groups.
Major Products Formed: The major products formed from these reactions include various oxysterols, reduced derivatives, and substituted cholesterol derivatives .
Scientific Research Applications
20S-Hydroxycholesterol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of oxysterols.
Mechanism of Action
20S-Hydroxycholesterol exerts its effects through several mechanisms:
Hedgehog Signaling Pathway: It acts as an allosteric activator of the Smoothened oncoprotein, which is a key component of the Hedgehog signaling pathway.
Sigma-2 Receptor: It binds to the sigma-2 receptor, which is involved in various cellular processes, including apoptosis and cell proliferation.
Comparison with Similar Compounds
25-Hydroxycholesterol: Another oxysterol that plays a role in immune response and cholesterol metabolism.
27-Hydroxycholesterol: Involved in cholesterol homeostasis and has been studied for its role in atherosclerosis.
Uniqueness of 20S-Hydroxycholesterol: this compound is unique due to its specific role as an allosteric activator of the Hedgehog signaling pathway and its binding to the sigma-2 receptor. These properties distinguish it from other oxysterols and highlight its potential therapeutic applications .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,10R,13S,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21?,22?,23?,24-,25-,26-,27-/m0/s1 |
InChI Key |
MCKLJFJEQRYRQT-BEOVMOENSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
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